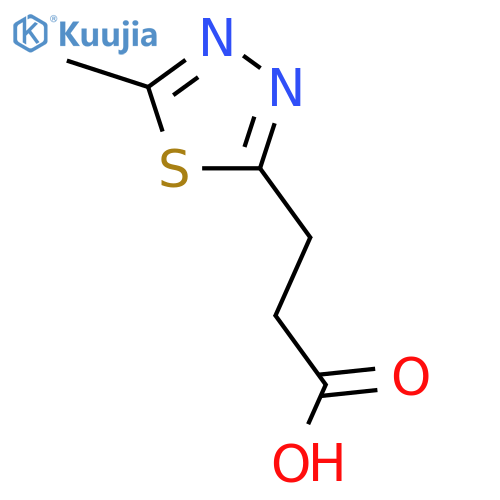

Cas no 205383-48-8 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid)

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid

- DTXSID50729633

- AS-66635

- 205383-48-8

- 1,3,4-Thiadiazole-2-propanoic acid, 5-methyl-

- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoicacid

- SCHEMBL12263495

- MFCD21880503

- AKOS022535766

- 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid

-

- MDL: MFCD21880503

- インチ: InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)2-3-6(9)10/h2-3H2,1H3,(H,9,10)

- InChIKey: JPQRYIALQBCIFL-UHFFFAOYSA-N

- SMILES: CC1=NN=C(CCC(=O)O)S1

計算された属性

- 精确分子量: 172.03064868g/mol

- 同位素质量: 172.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 154

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.3Ų

- XLogP3: 0.6

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB455494-100mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; . |

205383-48-8 | 100mg |

€799.30 | 2025-02-13 | ||

| TRC | M642895-2.5mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid |

205383-48-8 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM323462-1g |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid |

205383-48-8 | 95% | 1g |

$1025 | 2023-02-17 | |

| eNovation Chemicals LLC | D763840-250mg |

1,3,4-Thiadiazole-2-propanoic acid, 5-methyl- |

205383-48-8 | 95% | 250mg |

$730 | 2023-09-04 | |

| eNovation Chemicals LLC | D763840-100mg |

1,3,4-Thiadiazole-2-propanoic acid, 5-methyl- |

205383-48-8 | 95% | 100mg |

$395 | 2024-06-07 | |

| abcr | AB455494-250 mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; . |

205383-48-8 | 250MG |

€668.60 | 2023-07-18 | ||

| Ambeed | A315343-1g |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid |

205383-48-8 | 95+% | 1g |

$940.0 | 2024-07-28 | |

| A2B Chem LLC | AB06126-100mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid |

205383-48-8 | 95% | 100mg |

$220.00 | 2024-04-20 | |

| A2B Chem LLC | AB06126-250mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid |

205383-48-8 | 95% | 250mg |

$413.00 | 2024-01-01 | |

| abcr | AB455494-250mg |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic acid; . |

205383-48-8 | 250mg |

€1210.30 | 2025-02-13 |

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid 関連文献

-

1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acidに関する追加情報

Introduction to 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid (CAS No. 205383-48-8)

3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 205383-48-8, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural uniqueness and its potential applications in medicinal chemistry. The compound features a thiadiazole core, a heterocyclic structure known for its broad spectrum of biological activities, combined with a propanoic acid side chain, which introduces both metabolic stability and functional versatility.

The thiadiazole moiety is a key pharmacophore in drug discovery, exhibiting properties that make it an attractive scaffold for developing bioactive molecules. Its nitrogen-sulfur framework contributes to its ability to interact with biological targets such as enzymes and receptors. Specifically, the 5-methyl substituent on the thiadiazole ring enhances its electronic properties, influencing its reactivity and binding affinity. This structural feature has been exploited in the design of molecules targeting various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.

The propanoic acid component of the molecule provides a carboxylic acid functionality, which is a common pharmacophore in drug design. Carboxylic acids are known for their ability to form hydrogen bonds, facilitating interactions with biological targets. Additionally, they can undergo various chemical transformations, such as esterification or amidation, to modify the compound's properties and improve its pharmacokinetic profile. This flexibility makes 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid a valuable building block for synthesizing novel derivatives with tailored biological activities.

In recent years, there has been growing interest in thiadiazole derivatives due to their reported efficacy against a range of diseases. For instance, studies have shown that certain thiadiazole-based compounds exhibit inhibitory activity against enzymes involved in inflammation and cancer progression. The structural motif of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid aligns well with these findings, suggesting potential therapeutic applications. Researchers have been exploring its derivatives as candidates for treating chronic inflammatory diseases and neoplastic conditions.

The synthesis of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid involves multi-step organic reactions that highlight the compound's synthetic utility. The thiadiazole ring can be constructed via condensation reactions between appropriate precursors, while the propanoic acid side chain can be introduced through carboxylation or ester hydrolysis processes. These synthetic pathways underscore the compound's accessibility and its suitability for further derivatization.

From a computational chemistry perspective, the molecular structure of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid has been analyzed using advanced modeling techniques to predict its binding interactions with biological targets. These studies have provided insights into how modifications to the thiadiazole ring and propanoic acid side chain can optimize potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The pharmacological profile of this compound has been evaluated in vitro using various bioassays. Preliminary results indicate that derivatives of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid exhibit promising activity against inflammatory mediators and cancer cell lines. These findings have spurred further investigation into its mechanism of action and potential clinical applications. The compound's ability to modulate key signaling pathways makes it an intriguing candidate for therapeutic development.

In conclusion,3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid (CAS No. 205383-48-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its combination of a thiadiazole core and a propanoic acid side chain offers versatile opportunities for drug design and development. As research continues to uncover new therapeutic applications for thiadiazole derivatives,3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid is poised to play a crucial role in addressing unmet medical needs.

205383-48-8 (3-(5-Methyl-1,3,4-thiadiazol-2-yl)propanoic Acid) Related Products

- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

- 548772-41-4((5-Chlorothiophen-2-yl)methanamine hydrochloride)

- 926032-07-7(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,4,6-trimethylbenzene-1-sulfonamide)

- 1523554-15-5(4-(3-chloro-2-methoxyphenyl)butan-2-one)

- 2377610-28-9(4-[(Ethanesulfonyl)methyl]phenylboronic acid pinacol ester)

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)